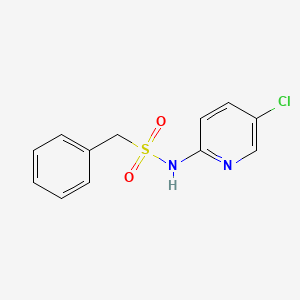
N-(5-chloro-2-pyridinyl)-1-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-pyridinyl)-1-phenylmethanesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical formula, C12H10ClN2O2S, and is commonly referred to as CPMS.
Mecanismo De Acción
CPMS works by inhibiting the activity of certain enzymes in the body, which can lead to a variety of physiological effects. Specifically, CPMS is known to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a key role in the regulation of acid-base balance in the body.
Efectos Bioquímicos Y Fisiológicos
CPMS has been shown to have a number of biochemical and physiological effects, including the ability to reduce the levels of certain ions in the body, such as bicarbonate and chloride. Additionally, CPMS has been shown to have anti-inflammatory and anticonvulsant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CPMS in laboratory experiments is its ability to inhibit the activity of carbonic anhydrase, which can be useful for studying the role of this enzyme in various physiological processes. However, there are also some limitations to using CPMS, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are many potential future directions for research involving CPMS, including the development of new drugs and therapies for the treatment of various diseases and conditions. Additionally, CPMS could be used as a tool for studying the role of carbonic anhydrase in various physiological processes, which could lead to a better understanding of how this enzyme functions in the body. Other potential future directions for research involving CPMS include the development of new synthetic methods for producing this compound and the study of its potential interactions with other compounds and enzymes in the body.
Métodos De Síntesis
The synthesis of CPMS can be achieved through a variety of methods, including the reaction of 5-chloro-2-pyridinecarboxylic acid with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. Other methods involve the use of different reagents and solvents, but all result in the formation of CPMS.
Aplicaciones Científicas De Investigación
CPMS has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, pharmacology, and biochemistry. One of the primary uses of CPMS is in the development of new drugs and therapies for the treatment of various diseases and conditions.
Propiedades
IUPAC Name |
N-(5-chloropyridin-2-yl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c13-11-6-7-12(14-8-11)15-18(16,17)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBVVROHFYFCGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-1-phenylmethanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dimethoxyphenyl)-5-methyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5039232.png)
![(3S)-1-ethyl-4-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-3-methyl-2-piperazinone](/img/structure/B5039233.png)
![4-methyl-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5039247.png)

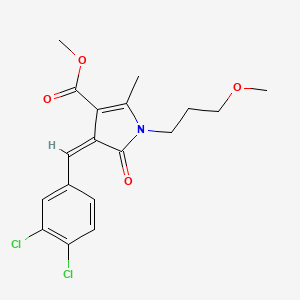
![6-[benzyl(methyl)amino]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5039258.png)
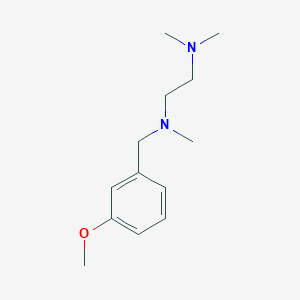
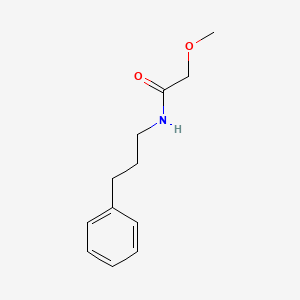
![2-(4-bromo-3-nitrobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5039275.png)
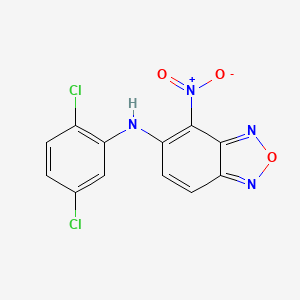
![N-isobutyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5039297.png)
![3-{[methyl(propyl)amino]sulfonyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5039304.png)
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5039314.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinol](/img/structure/B5039326.png)